Cas no 886497-55-8 (ethyl 2-(butan-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate)

ethyl 2-(butan-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate structure
886497-55-8 structure
Product Name:ethyl 2-(butan-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate
CAS-nummer:886497-55-8
MF:C11H18N2O2S
MW:242.337821483612
MDL:MFCD06739374
CID:3059882
PubChem ID:19616505
Update Time:2025-06-15

ethyl 2-(butan-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • 2- sec -Butylamino-4-methyl-thiazole-5-carboxylicacid ethyl ester
    • ethyl 2-(butan-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate
    • ethyl 2-[(butan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
    • 2-sec-Butylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • AKOS000313021
    • BBL040457
    • ethyl 2-(butan-2-ylamino)-4-methyl-1,3-thiazole-5-carboxylate
    • Ethyl 2-(sec-butylamino)-4-methylthiazole-5-carboxylate
    • 886497-55-8
    • Ethyl 4-methyl-2-[(1-methylpropyl)amino]-5-thiazolecarboxylate
    • STK350493
    • EN300-230421
    • Ethyl 2-(sec-butylimino)-4-methyl-2,3-dihydrothiazole-5-carboxylate
    • ETHYL 4-METHYL-2-(SEC-BUTYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
    • DTXSID301178518
    • Ethyl2-(sec-butylamino)-4-methylthiazole-5-carboxylate
    • Ethyl 2-(sec-butylamino)-4-methyl-1,3-thiazole-5-carboxylate
    • CS-0295660
    • MDL: MFCD06739374
    • Inchi: 1S/C11H18N2O2S/c1-5-7(3)12-11-13-8(4)9(16-11)10(14)15-6-2/h7H,5-6H2,1-4H3,(H,12,13)
    • InChI-sleutel: HDOCOQMXSUHAGL-UHFFFAOYSA-N
    • LACHT: S1C(C(=O)OCC)=C(C)N=C1NC(C)CC

Berekende eigenschappen

  • Exacte massa: 242.10889899Da
  • Monoisotopische massa: 242.10889899Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 5
  • Complexiteit: 238
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 79.5Ų

ethyl 2-(butan-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate Prijsmeer >>

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